

Spectroscopic Profile of Allyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl carbamate*

Cat. No.: *B1213672*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **allyl carbamate**, a molecule of interest in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for its identification, characterization, and utilization in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **allyl carbamate** exhibit characteristic signals corresponding to its unique arrangement of atoms.

^1H NMR Spectral Data

The proton NMR spectrum of **allyl carbamate** is characterized by distinct signals for the vinyl, allylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are provided in Hertz (Hz).

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-NH ₂	~ 4.65	broad singlet	-	2H
-CH=CH ₂	5.85 - 6.00	ddt	J = 17.2, 10.5, 5.5	1H
CH=CH ₂ (trans)	~ 5.27	dq	J = 17.2, 1.5	1H
CH=CH ₂ (cis)	~ 5.18	dq	J = 10.5, 1.2	1H
-O-CH ₂ -	~ 4.55	dt	J = 5.5, 1.4	2H

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the **allyl carbamate** molecule.

Carbon Assignment	Chemical Shift (δ) ppm
C=O	~ 156.5
-CH=CH ₂	~ 133.0
CH=CH ₂	~ 117.5
-O-CH ₂ -	~ 65.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **allyl carbamate** shows characteristic absorption bands for its amine, alkene, and carbamate functionalities.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3430, 3320	Strong, Broad	N-H stretch (amine)
3080	Medium	=C-H stretch (alkene)
2940	Medium	C-H stretch (alkane)
1720	Strong	C=O stretch (carbamate)
1650	Medium	C=C stretch (alkene)
1590	Strong	N-H bend (amine)
1430	Medium	C-H bend (alkene)
1250	Strong	C-O stretch (ester)
990, 920	Strong	=C-H bend (alkene, out-of-plane)

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of **allyl carbamate**.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Accurately weigh 10-20 mg of pure **allyl carbamate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.

- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- The ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
- Tune and match the probe for the ^1H and ^{13}C nuclei.
- Set the appropriate acquisition parameters, including:
 - For ^1H NMR: Spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 or 32), and relaxation delay (e.g., 1-2 seconds).
 - For ^{13}C NMR: Spectral width (e.g., 0 to 200 ppm), number of scans (may require a larger number of scans for adequate signal-to-noise), and a relaxation delay appropriate for carbon nuclei.
- Acquire the Free Induction Decay (FID).

3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.

- Analyze the multiplicities and measure the coupling constants of the signals in the ^1H NMR spectrum.

IR Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

- As **allyl carbamate** is a liquid at room temperature, the spectrum can be conveniently acquired as a neat thin film.
- Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.

2. Instrument Setup and Data Acquisition:

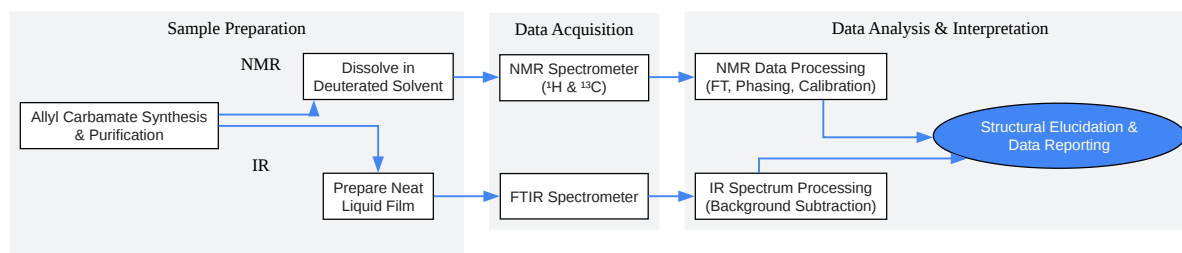
- Place the salt plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract any atmospheric H_2O and CO_2 absorptions.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

3. Data Processing:

- The acquired spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the significant absorption bands.
- Correlate the observed bands with the known vibrational frequencies of the functional groups present in **allyl carbamate**.

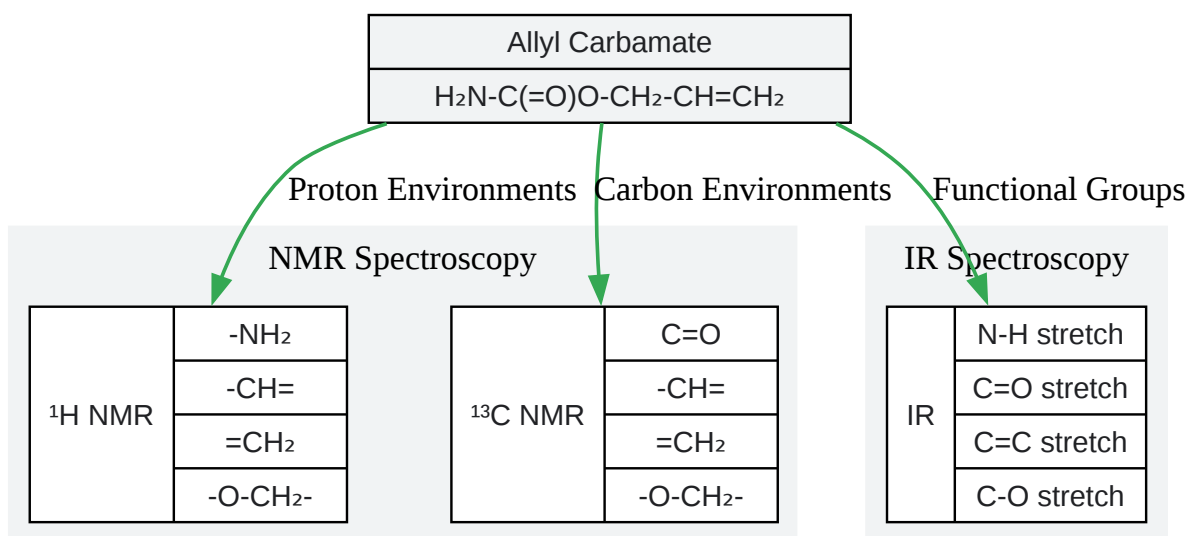
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **allyl carbamate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **allyl carbamate**.



[Click to download full resolution via product page](#)

Caption: Correlation of **allyl carbamate**'s structure with its NMR and IR spectra.

- To cite this document: BenchChem. [Spectroscopic Profile of Allyl Carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213672#spectroscopic-data-of-allyl-carbamate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com